molecular formula C8H4F4O2 B1381654 2-Fluoro-6-(trifluoromethoxy)benzaldehyde CAS No. 1369504-59-5

2-Fluoro-6-(trifluoromethoxy)benzaldehyde

Cat. No.: B1381654
CAS No.: 1369504-59-5
M. Wt: 208.11 g/mol
InChI Key: JTJYJVPLURTIBA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde . It has a molecular weight of 192.11 . It is generally a colorless to almost colorless transparent liquid .


Synthesis Analysis

This compound participates in the synthesis of 2-amino-5-trifluoromethylquinazoline . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)-benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-(trifluoromethyl)benzaldehyde is C8H4F4O . The InChI code is 1S/C8H4F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H .


Chemical Reactions Analysis

As mentioned earlier, 2-Fluoro-6-(trifluoromethyl)benzaldehyde is used in the synthesis of various compounds such as 2-amino-5-trifluoromethylquinazoline . It can also be used to synthesize diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)-benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 67°C at 10 mmHg . The refractive index is 1.46 , and the density is 1.44 .

Scientific Research Applications

Synthesis of Anticancer Analogues

Research has demonstrated the utility of fluorinated benzaldehydes, including compounds structurally related to 2-Fluoro-6-(trifluoromethoxy)benzaldehyde, in the synthesis of fluoro-substituted stilbenes. These compounds serve as analogues to combretastatins, known for their potent anticancer properties. The introduction of fluorine atoms has been shown to retain, and in some instances, enhance the anticancer activity of these analogues compared to their non-fluorinated counterparts (Lawrence et al., 2003).

Development of Novel Copolymers

The compound has been involved in the synthesis of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates. These materials were synthesized through Knoevenagel condensation and characterized by various analytical methods. Their copolymerization with styrene was explored, demonstrating the compound's role in the creation of new polymeric materials with potential applications in various industries (Cimino et al., 2020).

Facilitation of Chemical Synthesis Processes

This compound and its derivatives have been used as intermediates in diverse chemical synthesis processes. For instance, they have been utilized in Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes, leading to the efficient synthesis of quinazoline and fused isoindolinone scaffolds. This showcases the compound's role in enhancing the efficiency and functional group tolerance of chemical reactions, making it a valuable tool in organic synthesis (Wu et al., 2021).

Mechanism of Action

The specific mechanism of action of 2-Fluoro-6-(trifluoromethyl)benzaldehyde is not mentioned in the available resources .

Safety and Hazards

The compound is classified as a flammable liquid (H227), and it can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJYJVPLURTIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369504-59-5
Record name 2-fluoro-6-(trifluoromethoxy)benzaldehyde
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